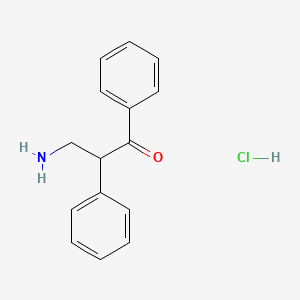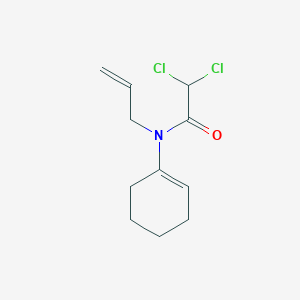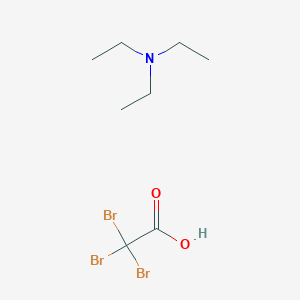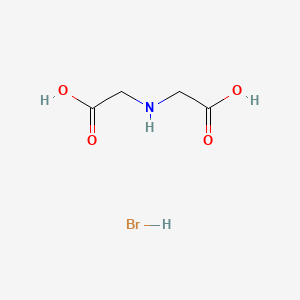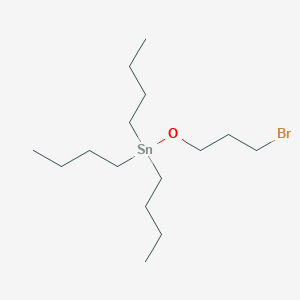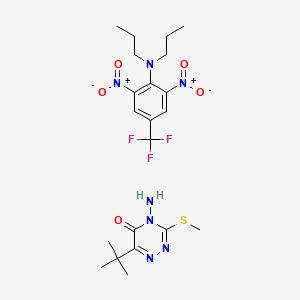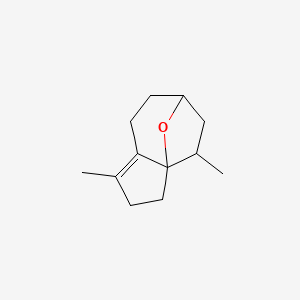
2,3,4-Triethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Triethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond The presence of three ethyl groups at positions 2, 3, and 4 on one of the benzene rings distinguishes it from other biphenyl derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triethyl-1,1’-biphenyl typically involves the alkylation of biphenyl with ethyl halides in the presence of a strong base or catalyst. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with ethyl chloride in the presence of aluminum chloride as a catalyst. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of 2,3,4-Triethyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride or zeolites can enhance the reaction rate and selectivity. Post-reaction, the product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Triethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the biphenyl to a more saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can introduce nitro or sulfonic acid groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitro compounds, sulfonic acids
Wissenschaftliche Forschungsanwendungen
2,3,4-Triethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a component in certain types of lubricants and plasticizers.
Wirkmechanismus
The mechanism of action of 2,3,4-Triethyl-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl groups on the biphenyl structure can influence its binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, inhibition of specific signaling pathways, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4-Trimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups.
2,3,4-Trichloro-1,1’-biphenyl: Contains chlorine atoms instead of ethyl groups.
2,3,4-Trifluoro-1,1’-biphenyl: Contains fluorine atoms instead of ethyl groups.
Uniqueness
2,3,4-Triethyl-1,1’-biphenyl is unique due to the presence of ethyl groups, which can significantly alter its physical and chemical properties compared to its methyl, chloro, or fluoro analogs
Eigenschaften
CAS-Nummer |
42343-17-9 |
|---|---|
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
1,2,3-triethyl-4-phenylbenzene |
InChI |
InChI=1S/C18H22/c1-4-14-12-13-18(15-10-8-7-9-11-15)17(6-3)16(14)5-2/h7-13H,4-6H2,1-3H3 |
InChI-Schlüssel |
AYDIPERXFQBZQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)C2=CC=CC=C2)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


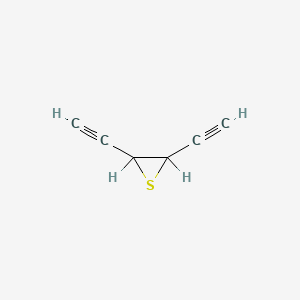
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
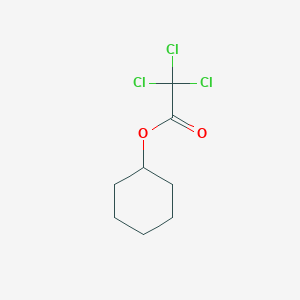
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
